Thiol-PEG5-acid

Übersicht

Beschreibung

Thiol-PEG5-acid is a PEG-based PROTAC linker . PEG stands for polyethylene glycol, a biologically inert, non-immunogenic chemical that confers greater water solubility to proteins, labeling tags, and crosslinkers with which it is incorporated as a constituent chemical group .

Synthesis Analysis

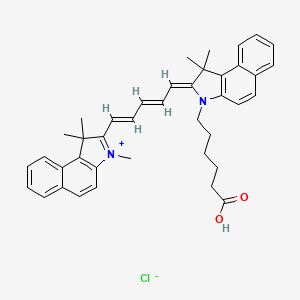

Thiol-PEG5-acid can be used in the synthesis of a series of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The synthesis of PEG involves the reaction of sodium hydrosulfide with unhindered alkyl halides .

Molecular Structure Analysis

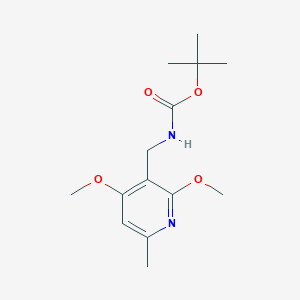

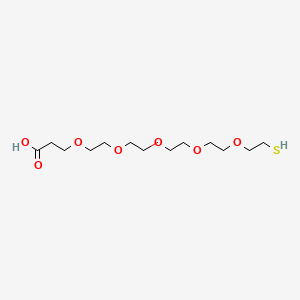

The molecular formula of Thiol-PEG5-acid is C13H26O7S . The exact mass is 326.14 and the molecular weight is 326.400 . The structure of Thiol-PEG5-acid includes a thiol group, which is a sulfur-hydrogen (S-H) group, and a polyethylene glycol (PEG) chain .

Chemical Reactions Analysis

Thiols, including Thiol-PEG5-acid, are known to react with aldehydes and ketones to form thioacetals . They also undergo oxidation reactions . Quantitative analysis can be used to detect the amount of thiol functional groups and maleimide-reactive sites in a sample protein .

Physical And Chemical Properties Analysis

Thiol-PEG5-acid is a liquid at room temperature . It is hydrophilic, meaning it is soluble in water . The properties of PEG, such as non-toxicity, non-immunogenicity, and high flexibility, also apply to Thiol-PEG5-acid .

Wissenschaftliche Forschungsanwendungen

PEGylation of Therapeutic Proteins

Thiol-PEG5-acid is used in the process of PEGylation, where it is covalently attached to therapeutic proteins . This improves the pharmacokinetic and pharmacological properties of these proteins, as well as reducing reactogenicity and related side effects . This technique has been successfully employed in several approved drugs to treat various diseases, including cancer .

Improvement of Bioactivity

The process of PEGylation using Thiol-PEG5-acid can help preserve the bioactivity of proteins . This is particularly important in the development of therapeutic proteins, where maintaining bioactivity is crucial for the effectiveness of the treatment .

Site-Selective PEGylation

Thiol-PEG5-acid can be used in site-selective PEGylation, which allows for the production of PEGylated proteins with a high degree of homogeneity . This is beneficial in the production of therapeutic proteins, where consistency and predictability of the protein’s behavior are important .

Characterization of PEGylated Molecules

Thiol-PEG5-acid can be used in the characterization of PEGylated molecules in complex biological samples . This is important in the development and testing of new therapeutic proteins .

Surface Functionalization of Gold Nanoparticles

Thiol-PEG5-acid is commonly used to functionalize the surface of gold nanoparticles (AuNPs) to improve their in vivo stability and to avoid uptake by the reticular endothelial system .

Protein and Surface Modification

Thiol-PEG5-acid is used in the PEGylation of proteins and other molecules for surface modification . This process can improve the therapeutic activity or decrease the toxicity of these biological agents .

Wirkmechanismus

Target of Action

Thiol-PEG5-acid is a PEG-based PROTAC linker . PROTACs, or Proteolysis-Targeting Chimeras, are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein . Therefore, the primary targets of Thiol-PEG5-acid are the proteins that it is designed to degrade.

Mode of Action

Thiol-PEG5-acid, as a PROTAC linker, connects two different ligands: one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . This allows the PROTAC to bring the target protein and the E3 ubiquitin ligase into close proximity. The E3 ligase then transfers ubiquitin to the target protein, marking it for degradation by the proteasome .

Biochemical Pathways

The key biochemical pathway involved in the action of Thiol-PEG5-acid is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. By marking specific proteins with ubiquitin, the system controls the degradation of these proteins, thus regulating their levels within the cell.

Pharmacokinetics

As a protac linker, it is designed to improve the cellular uptake, permeability, and solubility of the protac .

Result of Action

The result of Thiol-PEG5-acid’s action is the selective degradation of its target proteins . By reducing the levels of these proteins, Thiol-PEG5-acid can alter cellular processes and potentially lead to therapeutic effects.

Action Environment

The action of Thiol-PEG5-acid, like all PROTACs, takes place intracellularly . The efficiency of Thiol-PEG5-acid can be influenced by various environmental factors within the cell, such as the presence of the target protein and E3 ligase, the activity of the proteasome, and the overall state of the ubiquitin-proteasome system.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-[2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O7S/c14-13(15)1-2-16-3-4-17-5-6-18-7-8-19-9-10-20-11-12-21/h21H,1-12H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXOQBZABHMDHKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCS)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001168906 | |

| Record name | 3-[(14-Mercapto-3,6,9,12-tetraoxatetradec-1-yl)oxy]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001168906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thiol-PEG5-acid | |

CAS RN |

1449390-67-3 | |

| Record name | 3-[(14-Mercapto-3,6,9,12-tetraoxatetradec-1-yl)oxy]propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1449390-67-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(14-Mercapto-3,6,9,12-tetraoxatetradec-1-yl)oxy]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001168906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

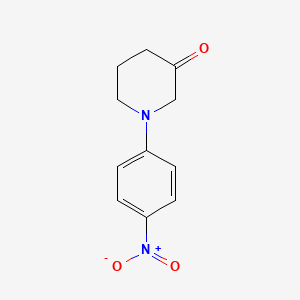

![2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride](/img/structure/B3103717.png)